molecular formula C22H31N3O6 B2616935 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176271-32-0

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2616935
CAS No.: 2176271-32-0
M. Wt: 433.505
InChI Key: FLYFMGJJOITOSV-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a piperidine ring with an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4,5-triethoxybenzoyl chloride, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is subsequently reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzyl alcohol: A related compound with similar structural features.

    3,4,5-Trimethoxybenzaldehyde: Another similar compound used in various chemical syntheses.

Uniqueness

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-methyl-1-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6/c1-5-29-17-12-15(13-18(30-6-2)20(17)31-7-3)21(27)24-10-8-16(9-11-24)25-14-19(26)23(4)22(25)28/h12-13,16H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFMGJJOITOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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